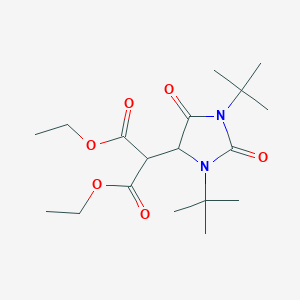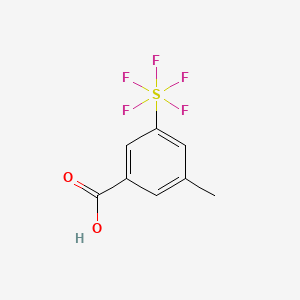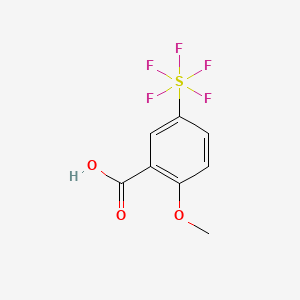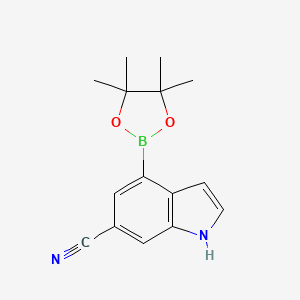![molecular formula C15H17ClN4O B1456331 Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanon-Hydrochlorid CAS No. 1220027-18-8](/img/structure/B1456331.png)
Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanon-Hydrochlorid
Übersicht
Beschreibung
“Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride” is a chemical compound with the molecular formula C15H17ClN4O . It is a derivative of the 1H-Pyrazolo[3,4-b]quinoline class of compounds . This class of compounds has been studied for over 100 years and has been found to have potential applications as fluorescent sensors and biologically active compounds .
Synthesis Analysis
The synthesis of this class of compounds has been described in various ways, including Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . A series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives were designed, synthesized, and evaluated for their enzymatic inhibitory activity against c-Met kinase and cellular potency against MKN45, EBC-1, and PC-3 cell lines .
Molecular Structure Analysis
The molecular structure of “Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride” is composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this class of compounds include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . The specific reactions involved in the synthesis of “Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride” are not detailed in the available literature.
Physical And Chemical Properties Analysis
The physical and chemical properties of “Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride” are not detailed in the available literature .
Wissenschaftliche Forschungsanwendungen
Antivirene Anwendungen
Indolderivate, wie unsere Verbindung von Interesse, haben sich in der antiviralen Forschung als vielversprechend erwiesen. Beispielsweise wurde berichtet, dass bestimmte Indolderivate eine inhibitorische Aktivität gegen Influenza A und andere Viren aufweisen . Die strukturelle Flexibilität von Indol ermöglicht die Synthese verschiedener Gerüste, die auf ihre antivirale Wirksamkeit untersucht werden können.
Entzündungshemmende Eigenschaften
Der Indolkern ist ein häufiges Merkmal in vielen synthetischen Arzneimittelmolekülen aufgrund seiner hohen Affinität zu mehreren Rezeptoren. Diese Eigenschaft macht Indolderivate, einschließlich unserer Verbindung, zu potenziellen Kandidaten für entzündungshemmende Medikamente .
Krebsforschung
Indolderivate werden auf ihre krebshemmenden Eigenschaften untersucht. Das Indolgerüst ist Bestandteil vieler pharmakologisch aktiver Verbindungen, was darauf hindeutet, dass unsere Verbindung bei der Entwicklung neuer Krebstherapien hilfreich sein könnte .
Anti-HIV-Aktivität
Neuartige Indolyl-Derivate wurden auf ihr Potenzial als Anti-HIV-Mittel untersucht. Molekular-Docking-Studien solcher Verbindungen können Einblicke in ihre Wirksamkeit gegen HIV-1 liefern, was auf eine mögliche Anwendung unserer Verbindung in diesem Bereich hindeutet .
Antioxidative Wirkungen
Die Indolstruktur ist bekannt für ihre antioxidativen Aktivitäten. Indem sie freie Radikale abfangen, können Indolderivate zur Entwicklung von antioxidativen Therapien beitragen, die Anwendungen für unsere Verbindung umfassen können .
Antibakterielle und Antituberkulose-Anwendungen
Indolderivate haben antimikrobielle und antituberkulose Aktivitäten gezeigt, was sie für die Behandlung von bakteriellen Infektionen und Tuberkulose interessant macht. Die breite Palette biologischer Aktivitäten von Indol macht es zu einer wertvollen heterocyclischen Verbindung in diesem Forschungsbereich .
Antidiabetisches Potenzial
Die Forschung an Indolderivaten hat sich auf antidiabetische Anwendungen ausgedehnt. Die Fähigkeit dieser Verbindungen, verschiedene biologische Pfade zu modulieren, legt nahe, dass unsere Verbindung auf ihr Potenzial in der Diabetes-Behandlung untersucht werden könnte .
Antimalaria- und Anticholinesterase-Aktivitäten
Indolderivate wurden für ihre antimalaria- und anticholinesterase-Aktivitäten erkannt. Diese Eigenschaften sind entscheidend im Kampf gegen Malaria bzw. neurodegenerative Erkrankungen, und unsere Verbindung könnte Teil dieser wichtigen Forschung sein .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this class of compounds could include further exploration of their potential applications as fluorescent sensors and biologically active compounds . Additionally, more research could be done to fully understand their mechanism of action and to explore their potential therapeutic applications .
Wirkmechanismus
Target of Action
Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride, also known as 2,3-dihydroindol-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride, is a complex compound that may interact with multiple targets. Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to downstream effects that contribute to its overall biological activity.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Biochemische Analyse
Biochemical Properties
Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with enzymes such as c-Met kinase, which is involved in cellular signaling pathways . The interaction with c-Met kinase suggests that Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride may influence various downstream signaling cascades, potentially affecting cell proliferation and survival.
Cellular Effects
The effects of Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride on cellular processes are profound. Studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines, such as MKN45, EBC-1, and PC-3 . This inhibition is likely due to its impact on cell signaling pathways, gene expression, and cellular metabolism. By modulating these processes, Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride can alter cell function and viability.
Molecular Mechanism
At the molecular level, Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride exerts its effects through specific binding interactions with biomolecules. The compound has been shown to bind to c-Met kinase, leading to the inhibition of its enzymatic activity . This inhibition disrupts the signaling pathways that c-Met kinase regulates, resulting in changes in gene expression and cellular behavior. Additionally, the compound may interact with other proteins and enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride can change over time. The stability and degradation of the compound are critical factors that determine its long-term impact on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for sustained biological activity . Prolonged exposure may lead to degradation, which could alter its efficacy and cellular effects.
Dosage Effects in Animal Models
The effects of Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can influence metabolic flux and the levels of metabolites, potentially affecting the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride within cells and tissues are crucial for its biological activity. The compound may utilize specific transporters or binding proteins to facilitate its movement across cellular membranes . Once inside the cell, its localization and accumulation can impact its efficacy and function.
Subcellular Localization
The subcellular localization of Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride is essential for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological effects.
Eigenschaften
IUPAC Name |
2,3-dihydroindol-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O.ClH/c20-15(14-11-9-16-7-5-12(11)17-18-14)19-8-6-10-3-1-2-4-13(10)19;/h1-4,16H,5-9H2,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOZJNVCAUDKBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2C(=O)N3CCC4=CC=CC=C43.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



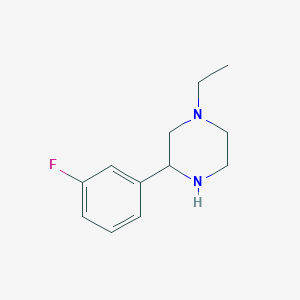
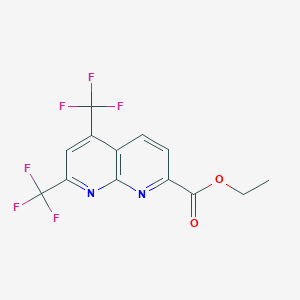

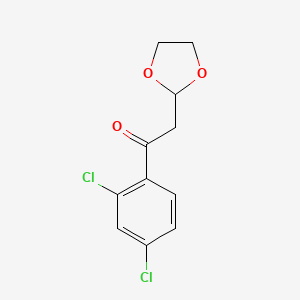
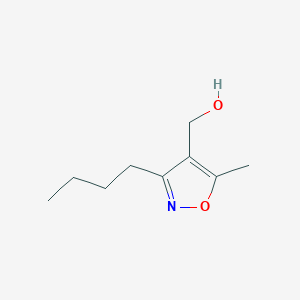

![[1,2,4]Triazolo[1,5-A]pyridin-6-ylboronic acid](/img/structure/B1456258.png)
![1,3-Dioxane-4,6-dione, 5-[[[1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl]amino]methylene]-2,2-dimethyl-](/img/structure/B1456259.png)
![(1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid](/img/structure/B1456264.png)
